Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Overview
Description
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a useful research compound. Its molecular formula is C32H55N5O10 and its molecular weight is 669.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of DOTA-tris(tBu)ester NHS ester is amine-containing biomolecules , such as peptides and antibodies . The compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelator .
Mode of Action
DOTA-tris(tBu)ester NHS ester contains an amine-reactive NHS (N-hydroxysuccinimide) group . This allows it to form covalent bonds with amine groups on target biomolecules, effectively labeling them . The compound also contains a macrocyclic chelator, DOTA, which can form stable and inert complexes under physiological conditions .
Biochemical Pathways
The biochemical pathways affected by DOTA-tris(tBu)ester NHS ester are primarily those involving the labeled peptides and antibodies. The exact pathways would depend on the specific biomolecules being targeted. The DOTA chelator can also bind to metal ions, which may influence various biochemical processes .
Pharmacokinetics
It’s known that the compound has good solubility in dmf and dcm . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .
Result of Action
The primary result of the action of DOTA-tris(tBu)ester NHS ester is the labeling of target biomolecules. This can facilitate the detection of these molecules in various diagnostic and therapeutic applications, such as MRI contrast agents, PET and SPECT imaging agents, and radiotherapeutic agents .
Action Environment
The action of DOTA-tris(tBu)ester NHS ester can be influenced by various environmental factors. For instance, the stability of the compound and its complexes can be affected by pH and temperature. The presence of other substances, such as metal ions, can also influence the compound’s action .
Biological Activity
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 819869-77-7) is a complex organic compound characterized by its unique molecular structure and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 669.81 g/mol. It is stored under inert conditions at low temperatures to maintain stability .
Property | Value |
---|---|
Molecular Formula | C32H55N5O10 |
Molecular Weight | 669.81 g/mol |
CAS Number | 819869-77-7 |
Storage Conditions | Inert atmosphere; < -20°C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetraazacyclododecane moiety is known for its ability to form stable complexes with metal ions and ligands, which can influence enzymatic activities and cellular signaling pathways.
Potential Mechanisms Include:
- Metal Ion Chelation: The structure may facilitate the chelation of metal ions essential for various biological processes.
- Enzyme Inhibition: Similar compounds have shown potential in inhibiting specific enzymes involved in disease processes.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity: Some derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Antimicrobial Properties: Certain structural components are linked to antimicrobial effects against various pathogens.
Case Studies
-
Antitumor Effects:
A study explored the antitumor effects of related tetraazacyclododecane derivatives. Results indicated significant inhibition of tumor cell proliferation in vitro and in vivo models . -
Enzyme Inhibition:
Research on enzyme inhibition demonstrated that similar compounds could effectively inhibit fibroblast activation protein (FAP), which is overexpressed in several cancer types . This suggests potential applications in targeted cancer therapies. -
Antimicrobial Activity:
A comparative analysis showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICJKXKEDCZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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